2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one 2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 338779-50-3
VCID: VC6311832
InChI: InChI=1S/C14H11N3OS2/c1-2-7-20-14-16-11-5-8-19-12(11)13(18)17(14)10-4-3-6-15-9-10/h2-6,8-9H,1,7H2
SMILES: C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2
Molecular Formula: C14H11N3OS2
Molecular Weight: 301.38

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 338779-50-3

Cat. No.: VC6311832

Molecular Formula: C14H11N3OS2

Molecular Weight: 301.38

* For research use only. Not for human or veterinary use.

2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one - 338779-50-3

Specification

CAS No. 338779-50-3
Molecular Formula C14H11N3OS2
Molecular Weight 301.38
IUPAC Name 2-prop-2-enylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H11N3OS2/c1-2-7-20-14-16-11-5-8-19-12(11)13(18)17(14)10-4-3-6-15-9-10/h2-6,8-9H,1,7H2
Standard InChI Key OVMDNIJDFTZYBT-UHFFFAOYSA-N
SMILES C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

StepReaction TypeReagents/ConditionsYield (%)Reference
1Thiophene ring formationCyclocondensation, 150°C65–70
2Allylsulfanyl substitutionAllyl mercaptan, K₂CO₃, DMF50–55
3Pyridinyl group introduction3-Aminopyridine, Pd catalysis40–45

Structural Analysis

The compound’s structure is defined by its IUPAC name, 2-prop-2-enylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one, and confirmed via spectroscopic methods:

  • SMILES: C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2

  • InChIKey: OVMDNIJDFTZYBT-UHFFFAOYSA-N
    X-ray crystallography of related thienopyrimidines reveals planar fused-ring systems, with the allylsulfanyl group adopting a gauche conformation to minimize steric hindrance .

Biological Activities and Mechanisms

Antimicrobial Properties

Thienopyrimidines with sulfur substituents demonstrate broad-spectrum antibacterial activity. The allylsulfanyl group’s electrophilic sulfur atom likely disrupts bacterial cell wall synthesis, as seen in derivatives with MIC values of 4–16 μg/mL against Staphylococcus aureus.

Physicochemical Properties and Solubility

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight301.38 g/molVulcanChem
LogP (Predicted)2.8 ± 0.3PubChem
Aqueous SolubilityPoor (<0.1 mg/mL)Estimated via AlogPS
Hydrogen Bond Donors1InChI

The compound’s low solubility poses formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo applications .

Future Research Directions

  • Synthetic Optimization: Improving yields via flow chemistry or enzymatic catalysis.

  • Target Identification: Screening against kinase panels (e.g., EGFR, VEGFR) to elucidate mechanisms.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Structural Modifications: Exploring substituents at C6 or N3 to enhance potency .

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